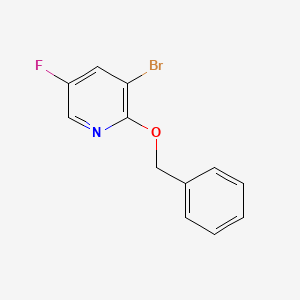

2-(Benzyloxy)-3-bromo-5-fluoropyridine

Description

2-(Benzyloxy)-3-bromo-5-fluoropyridine is a halogenated pyridine derivative with a benzyloxy group at position 2, bromine at position 3, and fluorine at position 5. Its molecular formula is C₁₂H₉BrFNO, and its molecular weight is 282.12 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, F) and a benzyloxy group, which modulates its electronic properties and reactivity. Pyridine derivatives like this are critical intermediates in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where halogen substituents act as leaving groups .

Properties

IUPAC Name |

3-bromo-5-fluoro-2-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHASHVMJDCNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-bromo-5-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 5-fluoro-2-phenylmethoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-bromo-5-fluoropyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyano, and amino derivatives.

Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.

Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-(Benzyloxy)-3-bromo-5-fluoropyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-bromo-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the phenylmethoxy group can influence its binding affinity and selectivity towards these targets. The compound may also participate in electron transfer processes, affecting redox-sensitive pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Benzyloxy)-2-bromopyridine

- Substituents : Benzyloxy (position 3), bromine (position 2).

- Molecular Formula: C₁₂H₁₀BrNO.

- Molecular Weight : 272.12 g/mol.

- Key Differences :

- Lacks the fluorine atom at position 5, reducing electron-withdrawing effects.

- Bromine at position 2 instead of 3 alters regioselectivity in substitution reactions. For example, bromine at position 2 may activate adjacent positions for nucleophilic attack, whereas in the target compound, bromine at position 3 could direct reactivity toward positions 4 or 6.

- Applications: Likely used in simpler coupling reactions where fewer substituents reduce steric hindrance .

2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine

- Substituents : Benzyloxy (position 2), bromine (position 5), trifluoromethyl (position 3).

- Molecular Formula: C₁₃H₉BrF₃NO.

- Molecular Weight : 332.12 g/mol.

- Key Differences :

- The trifluoromethyl group at position 3 is strongly electron-withdrawing, making the pyridine ring more electron-deficient than the target compound’s fluorine at position 5.

- Bromine at position 5 (vs. position 3 in the target) may influence cross-coupling efficiency. For instance, bromine at position 5 could be less sterically hindered, favoring reactions like Buchwald-Hartwig amination.

- Solubility: Available as a 10 mM solution in organic solvents, suggesting moderate lipophilicity due to the trifluoromethyl group .

2,6-Dibenzyloxy-3-iodopyridine

- Substituents : Benzyloxy (positions 2 and 6), iodine (position 3).

- Molecular Formula: C₁₉H₁₅INO₂.

- Molecular Weight : 432.24 g/mol.

- Iodine at position 3 is a larger halogen than bromine, offering lower bond dissociation energy. This makes it more reactive in Ullmann or Sonogashira couplings but less stable under harsh conditions. Applications: Suitable for heavy halogen-mediated reactions in material science .

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

- Substituents : Benzyloxy (position 5), bromine (position 6), fused oxazole ring.

- Molecular Formula : C₁₅H₁₀BrN₂O₂.

- Molecular Weight : 349.16 g/mol.

- Key Differences :

- The oxazole ring introduces a second heterocycle, enhancing π-conjugation and altering electronic properties.

- Bromine at position 6 (vs. position 3 in the target) may sterically hinder meta-substitution pathways.

- Applications: Likely used in medicinal chemistry for kinase inhibitor scaffolds due to oxazole’s bioisosteric properties .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-(Benzyloxy)-3-bromo-5-fluoropyridine | 2-OBn, 3-Br, 5-F | C₁₂H₉BrFNO | 282.12 | Moderate electron deficiency; bromine at 3 enables regioselective coupling. |

| 3-(Benzyloxy)-2-bromopyridine | 3-OBn, 2-Br | C₁₂H₁₀BrNO | 272.12 | Simpler substitution pattern; bromine at 2 favors ortho-directed reactions. |

| 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine | 2-OBn, 5-Br, 3-CF₃ | C₁₃H₉BrF₃NO | 332.12 | High lipophilicity; CF₃ enhances electron withdrawal. |

| 2,6-Dibenzyloxy-3-iodopyridine | 2,6-OBn, 3-I | C₁₉H₁₅INO₂ | 432.24 | High steric bulk; iodine enables high-yield coupling but lower stability. |

| 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | 5-OBn, 6-Br, fused oxazole | C₁₅H₁₀BrN₂O₂ | 349.16 | Extended conjugation; oxazole enhances bioactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.